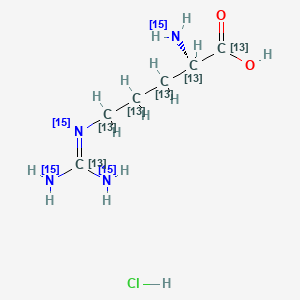

L-Arginine-13C6,15N4 Hydrochloride

Description

Foundational Principles of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a technique that leverages non-radioactive isotopes—atoms of the same element with a different number of neutrons—as tracers to study the metabolic fate of molecules within a biological system. creative-proteomics.comcreative-proteomics.com The underlying principle is that these heavier isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, and ¹H). metwarebio.comnumberanalytics.com This chemical equivalence ensures that isotopically labeled molecules are processed by cells and enzymes in the same manner as their unlabeled forms, without perturbing the biological processes under investigation. creative-proteomics.com

When a stable isotope-labeled compound, or tracer, is introduced into a biological system, such as a cell culture or a whole organism, it mixes with the endogenous pool of the same compound. creative-proteomics.com As metabolic processes occur, the labeled atoms are incorporated into various downstream metabolites and macromolecules. creative-proteomics.com By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the mass difference imparted by the heavy isotopes. metwarebio.comoup.com This allows them to trace the path of the labeled atoms through complex biochemical networks, providing invaluable insights into metabolic fluxes, pathway activities, and the synthesis and turnover rates of proteins and other biomolecules. creative-proteomics.commetwarebio.com

Role of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride as a Key Isotopic Tracer in Contemporary Research

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a specialized and highly valuable isotopic tracer. In this compound, all six carbon atoms are replaced with ¹³C, and all four nitrogen atoms are replaced with ¹⁵N. isotope.comisotope.com This extensive labeling results in a significant and easily detectable mass shift compared to its unlabeled counterpart, making it an excellent tool for a variety of research applications. pubcompare.aipubcompare.ai

Its primary applications are in the fields of quantitative proteomics and metabolomics. isotope.compubcompare.ai In proteomics, it is a key component in SILAC experiments designed to quantify changes in protein expression. pubcompare.aifujifilm.com By supplying cells with L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, researchers can ensure that newly synthesized proteins become "heavy," allowing for precise quantification of protein dynamics in response to various stimuli. nih.govacs.org

In metabolic research, this labeled arginine is crucial for tracing the intricate pathways of arginine metabolism. pubcompare.ai A significant area of study is the synthesis of nitric oxide (NO), a critical signaling molecule produced from arginine by nitric oxide synthase (NOS) enzymes. nih.govnih.govpnas.org Because NO has a very short half-life, its production is often measured indirectly by tracking the conversion of labeled arginine to labeled citrulline, which is produced in a one-to-one ratio with NO. nih.gov Using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride allows for precise measurement of NO synthesis rates in various physiological and pathological conditions. nih.govphysiology.org

The high level of isotopic enrichment in L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride provides for clear and unambiguous detection, minimizing interference from naturally occurring isotopes and enabling highly accurate flux analysis. pubcompare.ai This has made it an indispensable tool for investigating complex biological questions in areas such as cancer research, immunology, and cardiovascular disease. pubcompare.ainih.gov

Research Findings and Data

The utility of stable isotope-labeled arginine is demonstrated in numerous studies. For instance, research on nitric oxide synthesis has successfully used labeled arginine to quantify its production in different physiological states.

Table 1: Quantification of Whole-Body Nitric Oxide Synthesis in Healthy Adults This table presents data adapted from studies investigating nitric oxide synthesis using stable isotope tracers. The values are representative of findings in the field.

| Measurement Method | Rate of NO Synthesis (μmol·kg⁻¹·hr⁻¹) |

|---|---|

| [¹⁵N]Arginine to [¹⁵N]Citrulline Conversion | 0.96 ± 0.1 pnas.org |

In another application, a multi-tracer study in neonatal piglets used isotopically labeled arginine to simultaneously quantify multiple aspects of arginine metabolism, highlighting the power of this approach.

Table 2: Effect of Arginine Intake on Nitric Oxide Synthesis in Neonatal Piglets This table is based on findings from a multi-isotope study investigating arginine metabolism.

| Dietary Group | Rate of NO Synthesis (μmol·kg⁻¹·hr⁻¹) |

|---|---|

| Arginine-Sufficient Diet | 105 ± 10 physiology.org |

These examples underscore the precision and quantitative power that L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride and similar tracers bring to biological research, enabling a deeper understanding of dynamic metabolic processes.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-YAUSPDTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks Utilizing L Arginine 13c6,15n4 Hydrochloride

Quantitative Proteomics Applications

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The use of stable isotope labeling has revolutionized this field by allowing for the accurate comparison of protein abundance between different biological states. L-Arginine-13C6,15N4 hydrochloride is a key reagent in many of these quantitative strategies.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Methodologies

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used and powerful technique for in vivo metabolic labeling to identify and quantify relative differential changes in complex protein samples. fishersci.at The method relies on metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. creative-biolabs.comfishersci.at

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled L-arginine, while the other is grown in "heavy" medium containing this compound. carlroth.com Over several cell divisions, the heavy arginine is fully incorporated into all newly synthesized proteins in the "heavy" cell population. creative-biolabs.comfishersci.at This results in a distinct mass shift for every arginine-containing peptide in the heavy-labeled proteins compared to their light counterparts. carlroth.com The mass difference created by L-Arginine-13C6,15N4 is +10 Daltons (Da) compared to the unlabeled version. eurisotop.com

After the labeling period, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin, which cleaves after arginine and lysine (B10760008) residues. The resulting peptide mixtures are then analyzed by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition, appearing as doublets in the mass spectrum. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein from which they were derived in the two cell populations. creative-biolabs.com

The high isotopic purity of this compound, often exceeding 99%, ensures efficient and complete labeling, which is crucial for accurate quantification. fishersci.at SILAC using this compound enables the analysis of multiple experimental conditions in a single experiment, a technique known as multiplexing. For instance, a three-plex experiment can be performed using light L-arginine, a medium-heavy version like ¹³C₆ L-arginine (+6 Da shift), and the heavy L-Arginine-13C6,15N4 (+10 Da shift), allowing for the simultaneous comparison of three different states. thermofisher.com

Table 1: Common Isotopic Labels for Arginine in SILAC Experiments

| Isotope Label | Mass Shift (Da) | Common Use |

|---|---|---|

| Unlabeled L-Arginine | 0 | Light |

| ¹³C₆ L-Arginine | +6 | Medium |

| ¹³C₆,¹⁵N₄ L-Arginine | +10 | Heavy |

In Vivo Protein Turnover Studies in Model Organisms

Beyond relative protein quantification in cell culture, this compound is instrumental in studying protein dynamics, specifically protein turnover (synthesis and degradation rates), within whole organisms. These in vivo studies provide a more physiologically relevant understanding of how proteomes are regulated during development, disease, and in response to various stimuli.

A key approach involves introducing the labeled amino acid into a model organism and monitoring its incorporation into the proteome over time. This "pulse-chase" or dynamic SILAC (dSILAC) methodology allows for the measurement of protein half-lives on a proteome-wide scale. thermofisher.comnih.gov For example, researchers have developed methods to quantify tissue-specific protein dynamics in fetal mice by injecting a bolus of isotopically labeled amino acids, including L-Arginine-13C6,15N4, into the vitelline vein. nih.gov By harvesting organs at different time points after the pulse, the rate of incorporation of the heavy label can be measured by mass spectrometry, revealing the synthesis rates of thousands of proteins simultaneously. nih.gov

These studies have demonstrated that protein turnover is a highly dynamic process linked to protein function and can vary significantly between different tissues and developmental stages. nih.govnih.gov For instance, analysis in a pancreatic cancer organoid model using a dSILAC derivative revealed that metastatic organoids have an accelerated global proteome turnover compared to primary tumor organoids, a change not always reflected at the level of protein abundance. nih.gov Such findings underscore the importance of measuring turnover rates to fully understand the regulation of gene expression. nih.gov In vivo labeling has been successfully applied to a range of model organisms, including C. elegans, Drosophila, zebrafish, and mice, to elucidate proteome turnover rates. thermofisher.com

Integration with Advanced Mass Spectrometry Platforms for Proteome Quantification

The full potential of this compound labeling is realized through its integration with advanced mass spectrometry (MS) platforms. High-resolution mass spectrometers are essential for accurately resolving and quantifying the small mass differences between light and heavy isotope-labeled peptides. nih.gov The precision of these instruments allows for the confident identification and quantification of thousands of proteins from complex biological samples. pubcompare.ai

The combination of SILAC with techniques like tandem mass spectrometry (MS/MS) enables not only quantification but also the identification of the proteins. In a typical workflow, the mass spectrometer first measures the mass-to-charge ratio of the intact peptide pairs (MS1 scan) to determine their relative abundance. Then, it selects these peptide pairs for fragmentation, generating MS/MS spectra that provide sequence information for protein identification.

Furthermore, the use of this compound is compatible with other quantitative proteomics techniques that can be layered on top of SILAC, such as isobaric tagging methods. For example, a dynamic SILAC of organoids (dSILO) approach combines the pulse of heavy amino acids with isobaric tandem mass-tag (TMT) labeling. nih.gov This powerful combination allows for both the measurement of protein turnover rates and the multiplexed comparison of protein abundance across multiple samples in a single MS analysis, maximizing the depth and throughput of proteomic studies. nih.gov The precise isotopic labeling provided by this compound allows researchers to distinguish metabolic pathways with near-molecular resolution, representing a significant advance in understanding complex cellular mechanisms. pubcompare.ai

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, and tracking the distribution of the isotopes through the metabolic network, MFA can provide a detailed snapshot of cellular metabolism. This compound, with its heavy carbon and nitrogen isotopes, is an invaluable tracer for dissecting the complexities of amino acid and nitrogen metabolism. medchemexpress.com

Isotopic Tracing Strategies for Carbon and Nitrogen Metabolism

The dual labeling of this compound with both ¹³C and ¹⁵N allows for the simultaneous tracing of the carbon skeleton and the nitrogen atoms of arginine as it is metabolized by the cell. nih.gov This provides a more comprehensive view of its metabolic fate compared to tracers labeled with only a single type of isotope. pubcompare.ai

When cells are cultured in a medium containing this compound, the labeled arginine is taken up and utilized in various metabolic pathways. For example, in many organisms, the enzyme arginase hydrolyzes arginine to produce urea (B33335) (containing two nitrogen atoms) and ornithine (containing the other two nitrogen atoms and the carbon skeleton). nih.gov By analyzing the isotopic enrichment in these and subsequent downstream metabolites using mass spectrometry, researchers can quantify the flux through this pathway.

This approach has been used to uncover novel metabolic routes. For instance, a study on the yeast Kluyveromyces lactis used ¹³C and ¹⁵N isotope-based flux analysis to investigate an alternative, arginase-independent pathway for arginine catabolism. nih.gov By tracking the isotopic enrichment from L-Arginine-13C6,15N4, they were able to identify succinate (B1194679) as the entry point of the arginine carbon skeleton into the TCA cycle and elucidate the key enzymes involved in this previously uncharacterized pathway. nih.gov The ability to track both carbon and nitrogen is crucial for understanding how cells utilize arginine as a source for these essential elements.

Experimental Design for Steady-State and Dynamic Flux Measurements

The design of a stable isotope tracing experiment is critical for obtaining meaningful data and can be tailored to measure metabolic fluxes under different conditions. this compound can be used in both steady-state and dynamic flux analysis experiments.

Steady-State MFA: In this approach, cells are cultured with the isotopic tracer for a prolonged period until they reach an isotopic and metabolic steady state. This means that the fractional labeling of intracellular metabolites becomes constant over time. At this point, the isotopic labeling patterns of various metabolites, particularly protein-bound amino acids, are measured. By applying computational models, the measured labeling patterns can be used to calculate the relative fluxes through the interconnected reactions of the metabolic network. This method provides a time-averaged view of the metabolic state under specific, constant conditions.

Dynamic Flux Measurements: In contrast, dynamic labeling experiments focus on the transient phase before a steady state is reached. In this design, the isotopic tracer is introduced at a specific time point (a pulse), and the rate at which the heavy isotopes appear in downstream metabolites is monitored over a short time course. This approach, often referred to as pulse-chase analysis, can provide more detailed information about the kinetics of metabolic pathways and can be particularly useful for studying systems that are not at a steady state or are responding to a perturbation. For example, a pulse-chase SILAC experiment was designed to measure changes in protein synthesis and decay rates after treating cells with an Hsp90 inhibitor, providing a dynamic view of how proteostasis is regulated. nih.gov

Table 2: Comparison of Steady-State and Dynamic Flux Analysis

| Feature | Steady-State MFA | Dynamic Flux Measurements |

|---|---|---|

| Experimental Goal | Quantify time-averaged metabolic fluxes in a stable system. | Measure reaction kinetics and fluxes in a non-steady or transitioning state. |

| Labeling Duration | Long-term, until isotopic equilibrium is reached. | Short-term, monitoring the transient incorporation of the label. |

| Typical Measurement | Isotopic labeling patterns of protein-bound amino acids and other stable metabolites. | Time-course of isotopic enrichment in intracellular metabolites. |

| Information Gained | A single snapshot of relative pathway activities. | Kinetic parameters, absolute flux rates, and pathway dynamics. |

Computational Reconstruction of Metabolic Flux Networks from Isotopic Data

The use of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride is central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. By introducing this labeled compound into a biological system, researchers can track the incorporation of the heavy isotopes (¹³C and ¹⁵N) into various downstream metabolites. Mass spectrometry or NMR analysis of these metabolites reveals their specific isotopic labeling patterns.

This detailed isotopic data serves as a critical input for computational algorithms designed to reconstruct metabolic flux networks. ub.edu These algorithms, such as those used in integrative Metabolic Analysis Tools (iMAT), utilize genome-scale metabolic models (GSMMs) to simulate and predict the flow of metabolites through the intricate web of biochemical reactions. ub.edu The experimentally determined isotopic distributions from L-Arginine-¹³C₆,¹⁵N₄ hydrochloride tracing provide constraints that significantly refine the accuracy of these models. For instance, by observing the pattern of ¹³C and ¹⁵N enrichment in metabolites of the urea cycle or nitric oxide synthesis pathway, researchers can precisely calculate the flux through these critical pathways. ub.eduresearchgate.net This approach has been instrumental in understanding metabolic reprogramming in various conditions, including cancer and endothelial cell dysfunction. ub.edunih.gov

A key advantage of using a fully labeled tracer like L-Arginine-¹³C₆,¹⁵N₄ hydrochloride is the ability to distinguish between endogenous and exogenous sources of arginine, offering a more detailed picture of cellular metabolism. nih.gov This level of detail is crucial for building robust computational models that accurately reflect the dynamic nature of cellular metabolic networks.

Analytical Chemistry Techniques for L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride Detection and Quantification

The accurate detection and quantification of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride and its isotopically labeled metabolites are paramount for the success of tracer studies. Mass spectrometry-based techniques are the gold standard in this domain, offering exceptional sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the analysis of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride and its derivatives in complex biological matrices like plasma, cell lysates, and urine. nih.govthermofisher.com The development of these assays involves optimizing several key parameters to ensure reliable and accurate results.

Hydrophilic-interaction liquid chromatography (HILIC) is often preferred for the separation of polar compounds like arginine and its metabolites, as it provides better retention than traditional reversed-phase chromatography. nih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which allows for the highly specific detection of the target analytes based on their unique precursor-to-product ion transitions. rsc.org

Validation of these LC-MS/MS methods is a critical step to demonstrate their accuracy, precision, linearity, and robustness. nih.gov This involves analyzing calibration standards and quality control samples across a range of concentrations to ensure the method performs reliably. For instance, a validated LC-MS/MS method for arginine and its methylated derivatives demonstrated linearity and matrix-independent accuracy and precision. nih.gov

Table 1: Example LC-MS/MS Parameters for Arginine Analysis

| Parameter | Setting |

| Chromatography | Hydrophilic-Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | Aqueous buffer with additives |

| Mobile Phase B | Acetonitrile with additives nih.gov |

| Detection Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) rsc.org |

This table is for illustrative purposes and specific parameters may vary based on the application.

While LC-MS/MS is more common for arginine analysis, gas chromatography-mass spectrometry (GC-MS/MS) offers a powerful alternative, particularly for certain metabolites. researchgate.net A significant challenge in GC-MS analysis of amino acids is their low volatility. Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable compounds before they can be analyzed by GC. This additional step can make the sample preparation process more complex compared to LC-MS/MS. researchgate.net

Despite this, GC-MS/MS can provide excellent chromatographic resolution and sensitivity for specific applications. The choice between LC-MS/MS and GC-MS/MS often depends on the specific metabolites of interest, the complexity of the sample matrix, and the analytical instrumentation available.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that relies on the use of a stable isotope-labeled internal standard. chemie-brunschwig.chnih.gov L-Arginine-¹³C₆,¹⁵N₄ hydrochloride is an ideal internal standard for the quantification of endogenous, unlabeled arginine. medchemexpress.com

The principle of IDMS involves adding a known amount of the labeled internal standard (the "spike") to the sample before any sample preparation steps. nih.gov The internal standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization (if any), and chromatographic separation processes. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard using mass spectrometry, the concentration of the endogenous analyte can be determined with high precision and accuracy. chemie-brunschwig.ch This is because any sample loss or variation during the analytical procedure will affect both the analyte and the internal standard equally, thus canceling out potential errors.

The use of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride as an internal standard in IDMS has been crucial for the accurate quantification of arginine and its metabolites in various biological fluids, contributing to a better understanding of their roles in health and disease. nih.govchemie-brunschwig.chnih.gov

Table 2: Application of IDMS with L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride

| Application | Analyte Quantified | Biological Matrix | Reference |

| Nitric Oxide Synthase Activity | L-Arginine, L-Citrulline | Cell Lysates, Rat Plasma, Rat Urine | nih.gov |

| Arginine Decarboxylase Pathway | Agmatine (B1664431) | Bacterial Culture Supernatants | nih.gov |

| General Metabolomics | Amino Acids | Plasma | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Isotopic Enrichment

One-dimensional and two-dimensional NMR experiments targeting ¹³C and ¹⁵N nuclei are powerful tools for elucidating the positional enrichment of isotopes in L-Arginine-¹³C₆,¹⁵N₄ hydrochloride and its metabolic products. By analyzing the chemical shifts and coupling patterns in the ¹³C and ¹⁵N NMR spectra, researchers can precisely identify which atoms in a molecule have been labeled. ucl.ac.ukbmrb.io

This level of detail is invaluable for tracing the fate of individual atoms through complex metabolic pathways. For example, by observing the specific positions of ¹³C and ¹⁵N atoms in downstream metabolites, it is possible to differentiate between different metabolic routes that may lead to the same product. Recent advancements in NMR technology, such as the development of cryogenic probes optimized for ¹³C and ¹⁵N detection, have significantly enhanced the sensitivity of these techniques, making them more accessible for metabolic research. ucl.ac.ukckisotopes.com

The data obtained from ¹³C and ¹⁵N NMR studies on samples containing L-Arginine-¹³C₆,¹⁵N₄ hydrochloride provides a rich dataset for validating and refining the computational models of metabolic networks discussed earlier.

Real-time Isotopic Tracing using NMR Techniques

Real-time isotopic tracing using Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful, non-invasive methodology for elucidating metabolic pathways and fluxes within living systems. The use of stable, non-radioactive isotopes allows for the safe and detailed tracking of atoms as they are incorporated into various biomolecules. This compound is a particularly effective tracer in this context because it contains heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N). pubcompare.aipubcompare.ai This dual labeling enables the simultaneous monitoring of carbon skeleton rearrangements and nitrogen trafficking, providing a comprehensive view of metabolic networks. nih.gov

The fundamental principle involves introducing this compound into a biological system, such as a cell culture or organism. As the cells metabolize the labeled arginine, the ¹³C and ¹⁵N atoms are incorporated into downstream metabolites and macromolecules, including other amino acids and proteins. nih.govchempep.com NMR spectroscopy can then be used to detect the signals from these ¹³C and ¹⁵N nuclei. Because the natural abundance of these isotopes is low, the signals from the labeled compounds are distinct and can be readily identified and quantified. doi.org

Advantages of Dual ¹³C and ¹⁵N Labeling

The strategic advantage of using a dually labeled precursor like L-Arginine-13C6,15N4 is the ability to conduct a more robust metabolic flux analysis. nih.gov While ¹³C tracing is invaluable for mapping carbon-based biosynthetic pathways, it cannot always resolve routes where no carbon scrambling occurs. nih.gov By simultaneously tracking ¹⁵N, researchers can gain crucial information about transamination and other nitrogen-donating reactions. This co-labeling strategy is key for quantifying both carbon and nitrogen fluxes concurrently. nih.gov Arginine is an effective tracer because it is often an end-product of its metabolic pathway, which can simplify analysis by minimizing metabolic scrambling, where isotopes are distributed in unintended patterns through interconnected pathways. ethz.ch

NMR Spectroscopic Approaches

Modern NMR spectroscopy offers a suite of techniques to analyze proteins and metabolites labeled with stable isotopes. nih.govresearchgate.net Multidimensional experiments, such as 2D and 3D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed to resolve and assign the signals from specific ¹³C and ¹⁵N atoms within complex biological samples. nih.govresearchgate.net These experiments generate correlation maps showing which atoms are bonded to each other, allowing for the precise identification of labeled sites.

For instance, specialized pulse sequences have been developed to study the arginine side chain, which is frequently involved in protein stability, interactions, and enzymatic catalysis. nih.govucl.ac.uk These methods create isolated ¹⁵N-¹³C-¹H spin systems from the labeled arginine, which act as sensitive probes and lead to simplified, high-resolution NMR spectra even in large protein complexes. nih.govresearchgate.net Changes in the chemical environment of these nuclei, caused by events like ligand binding or conformational changes, result in measurable shifts in the NMR signals, providing real-time dynamic information. nih.gov

Detailed Research Findings

Research has demonstrated the utility of L-Arginine-13C6,15N4 in dissecting complex metabolic systems. In a study of arginine metabolism in the yeast Kluyveromyces lactis, this dual-labeled tracer was used to perform a "one-shot" ¹³C¹⁵N-metabolic flux analysis. nih.gov The researchers were able to track the separate timescales of carbon and nitrogen incorporation into other amino acids, finding that ¹³C incorporation proceeded more slowly than ¹⁵N labeling. nih.gov This approach provided quantitative flux measurements for both carbon and nitrogen metabolism, identifying the central role of glutamate (B1630785) as a primary nitrogen donor in the synthesis of other amino acids. nih.gov

The data below illustrates the type of information that can be obtained from such an experiment, showing how the labeled atoms from arginine are distributed into key metabolites.

| Metabolite | Observed Isotope Incorporation | Inferred Metabolic Role/Pathway |

|---|---|---|

| Glutamate | High ¹⁵N enrichment, moderate ¹³C enrichment | Central hub for nitrogen assimilation and donation via transamination. nih.gov |

| Proline | Significant ¹³C and ¹⁵N enrichment | Synthesized directly from the arginine carbon skeleton and nitrogen atoms. |

| Aspartate | High ¹⁵N enrichment, lower ¹³C enrichment | Receives nitrogen from glutamate but its carbon backbone is derived from a different source (e.g., TCA cycle). nih.gov |

| Ornithine | High ¹³C and ¹⁵N enrichment | A direct intermediate in the arginine catabolic pathway. |

Furthermore, L-Arginine-13C6,15N4 is used in structural biology to probe protein dynamics and interactions. When a protein labeled with this amino acid binds to a partner molecule, the local environment of the arginine residues at the interface changes. These changes can be detected as perturbations in the ¹³C and ¹⁵N chemical shifts, providing atomic-level detail on the binding site and mechanism.

The following table provides a hypothetical example of how NMR chemical shifts might change upon ligand binding, indicating a direct interaction involving a specific arginine residue.

| Arginine Residue | Nucleus | Chemical Shift (Free Protein, ppm) | Chemical Shift (Bound Protein, ppm) | Interpretation |

|---|---|---|---|---|

| Arg-52 | ¹⁵Nε | 85.1 | 86.3 | Significant change suggests the Nε-H group is involved in a new hydrogen bond upon binding. nih.gov |

| Arg-52 | ¹³Cζ | 157.4 | 157.9 | Change indicates an altered electronic environment around the guanidinium (B1211019) group due to interaction. researchgate.net |

| Arg-98 | ¹⁵Nε | 84.9 | 84.9 | No change suggests this residue is not at the binding interface. |

| Arg-98 | ¹³Cζ | 157.2 | 157.2 | No change confirms the residue is distant from the interaction site. |

Advanced Research Applications and Mechanistic Insights Gained from L Arginine 13c6,15n4 Hydrochloride Tracing

Elucidation of Arginine Metabolic Pathways and Regulation

The use of L-Arginine-13C6,15N4 hydrochloride as a tracer has been instrumental in dissecting the intricate network of metabolic pathways where arginine is a key player. By following the incorporation of the heavy isotopes into various downstream metabolites, scientists can map metabolic routes and quantify their activity under different physiological and pathological conditions.

The urea (B33335) cycle is a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. researchgate.net L-arginine is a central intermediate in this cycle. eurisotop.com Tracing with this compound enables the direct measurement of nitrogen flux and the activity of key urea cycle enzymes, such as arginase, which cleaves arginine into ornithine and urea. researchgate.netphysiology.org

Studies have utilized this tracer to explore urea cycle dynamics in various contexts. For instance, research in mouse models has shown that obesity can enhance the flux of nitrogen into the urea cycle. harvard.edu In another study focusing on kidney metabolism, feeding mice a diet containing ¹³C₆-¹⁵N₄-arginine allowed researchers to track the transformation of arginine to ornithine, providing insights into the urea cycle's function within the kidney cortex and medulla. physiology.org The ability to quantify the conversion of labeled arginine to its products offers a direct assessment of arginase activity, a technique that has been validated for evaluating this key enzymatic step. researchgate.net This approach is crucial for understanding inborn errors of metabolism and conditions where nitrogen disposal is compromised. eurisotop.com

L-arginine is the sole nitrogen donor for the synthesis of nitric oxide (NO), a vital signaling molecule and potent vasodilator, in a reaction catalyzed by nitric oxide synthase (NOS). medchemexpress.comdcchemicals.comimmunomart.com this compound serves as an invaluable tool for studying the dynamics of this pathway. chemsrc.comglpbio.com

Research has employed this tracer to investigate the relationship between arginine availability and NO production. A key study on human endothelial cells used ¹⁵N₄-arginine to distinguish between the roles of extracellular and intracellular arginine pools in fueling endothelial NOS (eNOS) activity. nih.gov The findings suggested that extracellular arginine, rather than the total intracellular concentration, is the primary determinant of NO production. nih.gov This was demonstrated by observing that reduced uptake of the labeled arginine, following the silencing of the CAT-1 transporter, led to a corresponding decrease in the formation of labeled citrulline and nitrite, the products of the NOS reaction. nih.gov Furthermore, metabolic flux analysis in kidney tissue has specifically targeted the nitric oxide pathway to understand its regulation in different parts of the organ. physiology.org

The transport of arginine across cell membranes and its subsequent breakdown are tightly regulated processes. This compound tracing allows for detailed investigation of these systems.

A study using isotope-guided metabolomics in the mouse kidney provided a detailed map of arginine's fate after uptake. physiology.org The research demonstrated that different segments of the nephron (the functional unit of the kidney) metabolize arginine differently. For example, after being taken up, labeled arginine was converted to ornithine in most segments, while agmatine (B1664431) formation was noted specifically in the proximal straight tubules and collecting ducts. physiology.org This highlights the spatial organization of arginine catabolism within a single organ.

Further research has focused on the specific transporters involved. Experiments in endothelial cells have shown that the transporter CAT-1 is crucial for arginine uptake and subsequent NO production. nih.gov In bacterial systems like E. coli, studies have identified the transmembrane protein ArtP as a key component of the arginine import system, which influences the expression of virulence genes. pnas.org The catabolism of the guanidinium (B1211019) group from the labeled arginine by enzymes like arginase and urease has also been studied to understand how arginine is broken down and its components recycled for other biosynthetic processes. nih.gov

| Nephron Segment | Arginine Uptake | Key Labeled Metabolite(s) Detected |

|---|---|---|

| Glomeruli (Glom) | Yes | Ornithine, Proline, Glutamine |

| Proximal Convoluted Tubules (PCT) | Yes | Ornithine, Proline, Glutamine |

| Proximal Straight Tubules (PST) | Yes | Ornithine, Agmatine, Methylated Arginine |

| Thin Ascending Limb (TAL) | No | N/A |

| Distal Convoluted Tubules (DCT) | Yes | Ornithine, Methylated Arginine |

| Collecting Ducts (CD) | Yes | Agmatine, Proline, Glutamine |

Interrogating Protein Synthesis and Degradation Processes

One of the most powerful applications of this compound is in the field of quantitative proteomics, specifically for measuring the lifecycle of proteins. isotope.comisotope.com By introducing the "heavy" labeled arginine into cell culture media or organisms, newly synthesized proteins incorporate it, making them distinguishable from pre-existing "light" proteins by mass spectrometry. creative-biolabs.comcarlroth.com

Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health and function. Dynamic SILAC (dSILAC) and related pulse-chase techniques use this compound to measure these rates on a proteome-wide scale. thermofisher.comnih.gov

A study using a dSILAC approach in an organoid model of pancreatic cancer found that metastatic tumors have significantly faster global protein turnover rates compared to primary tumors. nih.gov Another innovative method involved the in utero pulse injection of labeled arginine and lysine (B10760008) into fetal mice to quantify tissue-specific protein turnover during development. nih.gov This study measured a wide range of turnover rates, from 3.81 x 10⁻⁵ to 0.424 h⁻¹, and observed that changes in these rates corresponded with the known physiological functions of different tissues at various developmental stages. nih.gov These techniques provide a dynamic view of the proteome that is not captured by simply measuring protein abundance. nih.gov

The half-life of a protein—the time it takes for half of the existing protein molecules to be degraded—is a direct reflection of its stability. This compound-based SILAC experiments have been pivotal in determining protein half-lives across the entire proteome. thermofisher.com

Research on pancreatic cancer organoids revealed that the mean protein half-life was 10.9 hours shorter in metastatic organoids than in those from primary tumors, correlating with the higher turnover rates. nih.gov In a different context, a study of post-mitotic cells used SILAC to identify extremely long-lived proteins (LLPs) within mitochondria. nih.gov This research provided the first-ever half-life measurements for protein components of the electron transport chain's supercomplexes, demonstrating that their assembly into these larger structures increases their stability. nih.gov Such studies are crucial for understanding how protein stability contributes to cellular function, aging, and disease. nih.govplos.org

| Biological Context | Key Finding | Reference |

|---|---|---|

| Pancreatic Cancer Organoids | Proteome turnover is faster and mean protein half-life is 10.9 hours shorter in metastatic versus primary tumor organoids. | nih.gov |

| Murine Fetal Development | Protein turnover rates in developing organs range from 3.81 x 10⁻⁵ to 0.424 h⁻¹ and correlate with tissue function. | nih.gov |

| Post-Mitotic Myotubes | Provided the first half-life measurements for respiratory supercomplexes, showing they increase the stability of individual complex components. | nih.gov |

| Hepatitis C Virus Infection | A pulse-SILAC strategy was used to measure changes in synthesis and degradation rates of host proteins upon viral infection. | plos.org |

Studying Inter-organelle and Inter-cellular Metabolic Communication

The ability to track the fate of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride provides a window into the dynamic exchange of metabolites between different cellular compartments and among various cell types. This is crucial for understanding the coordinated metabolic activities that govern tissue and organ function.

Metabolic Crosstalk in Co-culture Systems

Co-culture systems, where two or more distinct cell types are grown together, mimic the cellular heterogeneity of native tissues. The use of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride in these models allows researchers to dissect the metabolic interactions between different cell populations.

A compelling example of this is seen in studies of macrophage and apoptotic cell interactions. In one such study, macrophages were co-cultured with apoptotic cells, and L-Arginine-¹³C₆,¹⁵N₄ was introduced into the medium to trace its metabolic flux. nih.gov By analyzing the incorporation of the heavy isotopes into downstream metabolites, researchers could determine how the engulfment of apoptotic cells alters arginine metabolism in macrophages. nih.gov This approach revealed a significant increase in arginase activity in the engulfing macrophages, as evidenced by the elevated ratio of labeled ornithine ([¹³C₅,¹⁵N₂]ornithine) to labeled arginine ([¹³C₆,¹⁵N₄]arginine). nih.gov

Another innovative application involves the use of Transwell co-culture systems, which physically separate two cell populations while allowing for the exchange of secreted molecules. In a study investigating intercellular protein transfer, one cell line was cultured in a "heavy" medium containing L-Arginine-¹³C₆,¹⁵N₄ hydrochloride and then co-cultured with a second cell line grown in a "light" medium with normal arginine. nih.gov This setup enabled the identification of proteins that were synthesized by the "heavy" cells and subsequently transferred to the "light" cells, providing direct evidence of intercellular communication through protein exchange. nih.gov

| Research Model | Key Finding | Reference |

| Macrophage and Apoptotic Cell Co-culture | Increased arginase activity in macrophages upon engulfing apoptotic cells, traced by the conversion of [¹³C₆,¹⁵N₄]arginine to [¹³C₅,¹⁵N₂]ornithine. | nih.gov |

| Transwell Co-culture of Different Cell Lines | Direct evidence of intercellular protein transfer by identifying "heavy" labeled proteins in "light" cultured cells. | nih.gov |

Tracing Nutrient Exchange in Complex Biological Models

Beyond simple co-cultures, L-Arginine-¹³C₆,¹⁵N₄ hydrochloride is instrumental in deciphering nutrient exchange in more complex, three-dimensional (3D) biological models that better recapitulate the in vivo environment.

For instance, in the development of 3D microvessel models, this tracer has been used to study the metabolism of nitric oxide (NO), a critical signaling molecule in the vasculature. universiteitleiden.nluniversiteitleiden.nl By supplying L-Arginine-¹³C₆,¹⁵N₄ as the substrate for endothelial nitric oxide synthase (eNOS), researchers can trace the production of labeled L-citrulline ([¹³C₆,¹⁵N₃]L-citrulline), a co-product of NO synthesis. universiteitleiden.nluniversiteitleiden.nl This methodology allows for a quantitative assessment of eNOS activity under various conditions, such as in the presence of stimulators or inhibitors, and in response to physiological cues like shear stress in a flow-based 3D model. universiteitleiden.nluniversiteitleiden.nl The ratio of labeled citrulline to labeled ornithine can further elucidate the partitioning of arginine between the eNOS and arginase pathways. universiteitleiden.nl

| Biological Model | Analyte Traced | Significance | Reference |

| 3D Microvessel Model | [¹³C₆,¹⁵N₃]L-citrulline and [¹³C₅,¹⁵N₂]L-ornithine | Quantifies endothelial nitric oxide synthase (eNOS) and arginase activity in a physiologically relevant 3D environment. | universiteitleiden.nluniversiteitleiden.nl |

Contributions to Systems Biology and Network Reconstruction

The data generated from L-Arginine-¹³C₆,¹⁵N₄ hydrochloride tracing studies are invaluable for the field of systems biology, which aims to understand the complex interactions within a biological system as a whole. This is achieved by integrating multiple layers of biological information and by constructing computational models of metabolic networks.

Integration of Isotopic Fluxomics with Genomics, Transcriptomics, and Metabolomics

Isotopic fluxomics, the measurement of metabolic fluxes using stable isotopes, provides a functional readout of the metabolic state of a cell. When integrated with other "omics" disciplines, it offers a more complete picture of cellular regulation.

For example, studies have combined stable isotope tracing with transcriptomic and metabolomic profiling to uncover novel metabolic networks. biorxiv.org In human T cells, the use of stable isotope-labeled nutrients, in concert with the analysis of gene expression (transcriptomics) and metabolite levels (metabolomics), has revealed significant upregulation of arginine metabolism upon T cell activation. biorxiv.org This integrated approach allows researchers to connect changes in gene expression to functional alterations in metabolic pathway activity. The overarching goal of such integrative analyses is to connect genomic, transcriptomic, and proteomic data to the actual rates of metabolic reactions, a field known as fluxomics. frontiersin.org

Developing Constraint-Based Models of Metabolism

Constraint-based modeling is a powerful approach in systems biology for predicting metabolic fluxes across an entire metabolic network. nih.gov These models rely on the fundamental principles of stoichiometry and mass balance. Experimental data from stable isotope tracing studies, such as those using L-Arginine-¹³C₆,¹⁵N₄ hydrochloride, are crucial for validating and refining these models.

The data from ¹³C labeling experiments provide strong constraints on possible metabolic fluxes, significantly improving the predictive accuracy of genome-scale models. nih.gov This approach helps to eliminate the need for assumptions about evolutionary optimization that are often used in techniques like Flux Balance Analysis (FBA). nih.gov By incorporating flux data from labeled arginine and other tracers, researchers can build more realistic and robust models of cellular metabolism that can predict, for instance, the secretion of certain metabolites into the extracellular environment. nih.govbiorxiv.org

| Modeling Approach | Contribution of Isotopic Tracing | Outcome | Reference |

| Constraint-Based Metabolic Modeling | Provides experimental flux data to validate and constrain the model. | More accurate and predictive genome-scale models of metabolism. | nih.govnih.gov |

| Flux Balance Analysis (FBA) | Offers strong flux constraints, reducing reliance on optimization assumptions. | Improved robustness and predictive power of metabolic flux predictions. | nih.gov |

Considerations for Experimental Design and Data Interpretation in L Arginine 13c6,15n4 Hydrochloride Tracer Studies

Selection of Appropriate Labeling Strategies and Enrichment Levels

The choice of labeling strategy and the desired level of isotopic enrichment are fundamental to the success of tracer studies using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride. The primary goal is to introduce the labeled compound in a manner that allows for accurate measurement of its incorporation into downstream metabolites and proteins without perturbing the biological system.

Labeling Strategies:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a widely used in vitro technique where cells are cultured in media containing the "heavy" L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride. thermofisher.comproteogenix.sciencenih.gov This leads to the incorporation of the labeled arginine into newly synthesized proteins. creative-biolabs.com By comparing the mass spectra of peptides from cells grown in heavy media to those from cells grown in "light" (unlabeled) media, researchers can achieve relative quantification of proteins. thermofisher.comisotope.com For more complex experiments, a "medium" labeled amino acid, such as ¹³C₆-L-arginine, can be used to compare three different conditions simultaneously. thermofisher.comresearchgate.net

In Vivo Labeling: In whole-organism studies, L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride can be introduced through diet or infusion. physiology.orgphysiology.org This allows for the study of whole-body arginine metabolism and its flux through various pathways in different tissues. physiology.orgnih.gov For instance, feeding mice a diet containing ¹³C₆,¹⁵N₄-arginine has been used to dissect kidney arginine metabolism. physiology.org

Enrichment Levels:

The isotopic enrichment of the L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride used is crucial. Commercially available labeled arginine typically has high enrichment levels, often exceeding 98-99%. proteogenix.scienceisotope.comnih.gov High enrichment is desirable to maximize the signal-to-noise ratio in mass spectrometry analysis and to ensure that the detected labeled products are genuinely derived from the tracer. acs.org However, even with high enrichment, the presence of unlabeled or partially labeled species in the precursor pool must be accounted for in the data analysis. In some cases, lower infusion rates of the tracer might be used initially, with adjustments made based on preliminary data to ensure adequate label transfer and detection of differences between experimental groups. physiology.org

The selection of the labeling strategy and enrichment level should be tailored to the specific research question, the biological system under investigation, and the analytical instrumentation available. Careful consideration of these factors at the outset is paramount for obtaining meaningful and interpretable results.

Minimizing Isotopic Contamination and Background Noise

The sensitivity of modern mass spectrometers makes them susceptible to contamination from various sources, which can significantly impact the accuracy and reliability of data from L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride tracer studies. ua.eduufl.edu Minimizing isotopic contamination and background noise is therefore a critical aspect of experimental design.

Sources of Contamination:

Laboratory Environment: Common laboratory contaminants include keratins from skin and hair, and plasticizers like phthalates. ufl.edusigmaaldrich.com These can interfere with the analysis and introduce extraneous peaks in the mass spectra.

Reagents and Solvents: The purity of solvents and reagents is paramount. Using high-performance liquid chromatography (HPLC)-grade solvents and high-purity additives is essential to reduce background noise. ua.eduufl.edu Some additives, like acetic acid, can contain metal ions that interfere with analysis. ua.edu

Cross-Contamination: When working with both labeled and unlabeled samples, meticulous care must be taken to prevent cross-contamination, which can lead to inaccurate quantification of isotopic enrichment.

Strategies for Minimization:

Good Laboratory Practices: Strict adherence to good laboratory practices is the first line of defense. This includes wearing powder-free gloves, using clean glassware and tubing, and preparing fresh mobile phases daily to prevent microbial growth. ua.eduufl.edu

Solvent and Sample Handling: Solvents should be properly selected, prepared, and handled. It is advisable to use the lowest concentration of mobile phase additives compatible with the chromatography. ua.edu Samples should be prepared in a clean environment, and disposable pipettes should be used to avoid cross-contamination. ufl.edu

System Cleaning: Regular flushing of the liquid chromatography (LC) system with appropriate organic solvents can prevent the buildup of contaminants. ua.edusigmaaldrich.com If contamination is suspected, a systematic approach of cleaning or replacing components one at a time can help identify the source. ua.edu

Exclusion Lists: In high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), exclusion lists can be used to prevent the instrument from acquiring data on known contaminants, thereby improving the quality of the data for the analytes of interest. nih.gov

Statistical Analysis and Interpretation of Isotopic Abundance Data

The data generated from L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride tracer studies are complex, consisting of isotopic abundance measurements for various metabolites and peptides. Proper statistical analysis and interpretation are essential to extract meaningful biological insights from this data.

Data Analysis:

Isotopic Enrichment Calculation: The isotopic enrichment of a metabolite is typically expressed as a mole percent excess (MPE) or atom percent excess (APE). researchgate.net This is calculated by correcting the measured isotope ratios for the natural abundance of the isotopes.

Correction for Natural Abundance: The natural abundance of ¹³C is approximately 1.1% and ¹⁵N is about 0.37%. acs.org These natural abundances contribute to the mass isotopomer distribution of unlabeled molecules and must be subtracted from the measured abundances of the labeled samples to determine the true enrichment from the tracer.

Automated Analysis Tools: Several software programs and algorithms have been developed to automate the analysis of stable isotope labeling data. nih.gov These tools can perform tasks such as peak detection, isotopic cluster identification, and calculation of abundance ratios, often incorporating statistical tests to assess the significance of the results. nih.gov

Statistical Interpretation:

Comparison of Isotopic Ratios: Statistical tests, such as the t-test or Wilcoxon test, can be used to compare isotopic ratios between different experimental groups to determine if there are significant differences in metabolic flux. researchgate.net

Error and Uncertainty: It is crucial to evaluate and report the uncertainty associated with the isotopic abundance measurements. arxiv.orgnih.gov This includes considering both random and systematic errors that can arise during sample preparation and analysis. arxiv.org

Trophic Ecology and Niche Analysis: In ecological studies, stable isotope ratios of carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) are used to determine the trophic position and food sources of organisms. researchgate.net The range of δ¹⁵N values can indicate the length of a food chain, while the range of δ¹³C values reflects the variability of basal food sources. researchgate.net

A thorough understanding of the principles of isotopic analysis and the application of appropriate statistical methods are critical for the robust interpretation of data from L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride tracer studies.

Addressing Metabolic Conversion of Labeled Arginine (e.g., to Proline)

A significant challenge in tracer studies using labeled arginine is its metabolic conversion to other amino acids, most notably proline. researchgate.netnih.govnih.gov This conversion can complicate data analysis and lead to inaccuracies in protein quantification if not properly addressed.

The Arginine-to-Proline Conversion Pathway:

Arginine can be metabolized to proline through a series of enzymatic reactions. wikipedia.org In some cell lines, this conversion can be substantial, leading to the incorporation of the "heavy" label from L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride into proline residues of newly synthesized proteins. researchgate.netresearchgate.net This results in the appearance of "heavy" proline-containing peptides, which can interfere with the quantification of arginine-containing peptides. researchgate.net

Strategies to Address Conversion:

Supplementation with Unlabeled Proline: A common and effective strategy to prevent the arginine-to-proline conversion is to supplement the cell culture medium with a high concentration of unlabeled proline. nih.govnih.gov This effectively inhibits the pathway that converts arginine to proline, without affecting the incorporation of labeled arginine. nih.gov

Bioinformatic Correction: Several bioinformatic approaches have been developed to correct for the intensity of proline-containing peptides that have incorporated the label from arginine. researchgate.net These methods can help to improve the accuracy of quantification in experiments where conversion cannot be completely prevented.

Use of Arginase-Deficient Strains: In some model organisms, such as the fission yeast Schizosaccharomyces pombe, deletion of arginase genes can prevent the conversion of arginine to other amino acids. researchgate.net

The potential for metabolic conversion of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride must be a key consideration in the design and interpretation of tracer studies. By employing appropriate strategies to either prevent or correct for this conversion, researchers can ensure the accuracy and reliability of their quantitative data. The metabolic interconversion of arginine and proline is a well-established pathway. wikipedia.org In the context of disease, such as Alzheimer's, there is even evidence of post-translational conversion of arginine to proline within protein structures. mdpi.com

Challenges in Quantitative Isotopic Tracer Experiments

While L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a powerful tool, quantitative isotopic tracer experiments present several inherent challenges that must be carefully managed.

Key Challenges:

Background Noise: As previously discussed, background noise in mass spectrometry can limit the accuracy and dynamic range of quantification, especially for low-abundance peptides.

Incomplete Labeling: Achieving 100% isotopic enrichment in a biological system is often not feasible. The presence of a pre-existing unlabeled pool of the metabolite can dilute the label, and this must be accounted for in metabolic flux calculations.

Metabolic Compartmentation: Cells and tissues have distinct metabolic compartments (e.g., mitochondria, cytosol). The isotopic enrichment of a metabolite in one compartment may not be representative of its enrichment in another, which can complicate the interpretation of whole-cell or whole-tissue measurements.

Delayed Product Clearance: In in vivo studies, the clearance of labeled products from tissues can be delayed, which can affect the calculation of metabolic rates. nih.gov For example, the accumulation of labeled ornithine can hinder the precise quantification of arginase activity in certain tissues. nih.gov

Quantification of Low-Abundance Species: The accurate quantification of low-abundance metabolites and proteins remains a significant challenge, requiring highly sensitive instrumentation and optimized analytical methods. omicsonline.org

Overcoming these challenges requires a combination of careful experimental design, advanced analytical techniques, and sophisticated data analysis approaches. By being mindful of these potential pitfalls, researchers can maximize the quality and impact of their quantitative isotopic tracer experiments using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride.

Future Directions and Emerging Trends in L Arginine 13c6,15n4 Hydrochloride Research

Integration with Single-Cell Metabolomics and Proteomics

A significant frontier in biological research is the analysis of individual cells to understand heterogeneity within a population. While techniques like SILAC have been powerful for quantifying proteins in bulk cell populations, their adaptation to the single-cell level presents both immense opportunity and technical challenges. wikipedia.org The integration of L-Arginine-13C6,15N4 Hydrochloride labeling with emerging single-cell mass spectrometry platforms is a key future direction.

This integration would, in principle, allow researchers to trace the metabolic fate of arginine and quantify protein synthesis with single-cell resolution. Such an approach could reveal cell-to-cell variations in metabolic pathways and protein expression that are averaged out in bulk analyses. This is particularly relevant in complex tissues, tumors, or developing systems where cellular heterogeneity drives function and pathology. However, the primary challenge lies in the sensitivity of detection, as the quantity of labeled protein and metabolites within a single cell is minuscule. Advances in mass spectrometry instrumentation and microfluidic cell-handling technologies will be critical to realizing the full potential of single-cell isotopic tracing with this compound.

Development of Novel Isotopic Tracer Methodologies

While SILAC is a cornerstone application, researchers are developing more advanced tracer methodologies using this compound to answer dynamic biological questions. wikipedia.org

Pulsed SILAC (pSILAC): This technique involves introducing the labeled arginine for a short period to specifically measure newly synthesized proteins. Pulsed labeling with this compound has been used to study protein synthesis pathways, host-cell function, and survival in the context of viral infections like HIV-1. scientificlabs.co.uksigmaaldrich.com

Metabolic Flux Analysis: Beyond static quantification, the compound is used to measure the rate of metabolic reactions (flux). By infusing this compound and monitoring the rate of its appearance and the appearance of its labeled downstream metabolites over time, researchers can gain a dynamic understanding of metabolic pathways. otsuka.co.jpasm.org This approach has been applied to study arginine metabolism in children with severe malaria, testing the hypothesis that low arginine levels are linked to increased metabolic flux. asm.org

Organ-on-a-Chip Models: A novel application involves using the tracer in microfluidic "organ-on-a-chip" systems. For instance, this compound has been used as a substrate to trace its downstream metabolites in a 3D microvessels-on-a-chip model, allowing for the reconstruction of metabolic pathways controlled by enzymes like eNOS and arginase in a more physiologically relevant context. universiteitleiden.nl

NMR-Based Methods: In addition to mass spectrometry, novel Nuclear Magnetic Resonance (NMR) spectroscopy methods are being developed. ucl.ac.uk These techniques can exploit the 13C labeling in this compound to study the structure, dynamics, and intramolecular interactions of arginine side-chains within proteins. ucl.ac.uk

Application in High-Throughput Screening for Metabolic Perturbations

The quantitative and reproducible nature of isotopic labeling with this compound makes it highly suitable for high-throughput screening (HTS) applications. fishersci.at The SILAC method, for example, allows for the simultaneous identification and quantification of thousands of proteins, providing a global snapshot of the proteome's response to various stimuli. fishersci.atacs.org

This capability can be harnessed for HTS to identify how drug candidates, genetic modifications, or environmental toxins perturb cellular metabolism and protein expression. By using multiplexing strategies with different isotopic labels, multiple conditions can be analyzed in a single experiment, increasing throughput. fishersci.at This approach enables the rapid screening of compound libraries to identify those that alter specific metabolic pathways or protein expression profiles, accelerating drug discovery and functional genomics research. The use of the compound is noted in contexts that include high-throughput screening services, underscoring its role in large-scale analyses. creative-biolabs.com

Expanding the Scope of Isotopic Research Beyond Established Pathways

This compound is increasingly being used to explore complex biological questions that extend beyond core metabolic pathways.

Disease Pathogenesis: Research into severe pediatric malaria has used the tracer to investigate the origins of hypoargininemia (low arginine levels), a key feature of the disease. asm.org By tracing the metabolic fate of labeled arginine, the study could assess de novo synthesis and flux, providing insights into the disease mechanism. asm.org

Host-Microbe Interactions: The SILAC methodology has been adapted to simultaneously label both host and microbial proteins, enabling the quantitative study of the complex molecular interplay during infection or symbiosis. wikipedia.org

Cell Signaling and Post-Translational Modifications: Isotopic labeling with this compound is a powerful tool for studying cell signaling. wikipedia.org Since trypsin, a common enzyme in proteomics, cleaves after arginine, the label is incorporated into a predictable set of peptides, which is advantageous for analysis. acs.org This allows for the precise quantification of changes in protein phosphorylation and other post-translational modifications that are central to signaling cascades. researchgate.net

Nitric Oxide Metabolism: The tracer is used to specifically follow the metabolic pathways related to nitric oxide (NO), a critical signaling molecule. L-Arginine is the precursor for NO synthesis. medchemexpress.com Studies have traced the conversion of labeled arginine into labeled citrulline, a co-product of NO production, to investigate the activity of nitric oxide synthase (NOS) enzymes in various biological systems, including endothelial cells. asm.orguniversiteitleiden.nl

These emerging applications demonstrate that this compound is not just a tool for cataloging proteins but a versatile probe for dissecting dynamic and complex biological systems. chempep.com

Q & A

Q. Table 1: SILAC Media Preparation Guidelines

| Media Type | L-Arginine-¹³C₆,¹⁵N₄ Concentration | Key Validation Step |

|---|---|---|

| DMEM | 84 µg/mL (0.398 mM) | Measure incorporation via MS/MS after 5 passages |

| RPMI | 200 µg/mL (1.15 mM) | Confirm cell viability and doubling time |

Advanced Question: How can researchers resolve spectral overlap or interference in MS data when using multi-isotope labels (e.g., ¹³C₆,¹⁵N₄ with ²H or ¹⁵N₂)?

Methodological Answer:

Spectral overlap may occur when combining L-Arginine-¹³C₆,¹⁵N₄ with other isotopically labeled amino acids (e.g., ¹⁵N₂-lysine). To mitigate this:

- Pre-experiment simulation: Use tools like Skyline or MaxQuant to predict peptide isotopic distributions and adjust labeling schemes .

- Chromatographic optimization: Extend gradient elution times to separate co-eluting peptides with similar m/z ratios.

- Data acquisition: Employ high-resolution mass spectrometers (Orbitrap or Q-TOF) with a resolution ≥60,000 to distinguish subtle mass differences .

- Cross-validation: Validate quantitation accuracy using label-free or TMT-based methods for a subset of targets .

Basic Question: What experimental controls are essential when using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride in enzymatic assays (e.g., arginine decarboxylase studies)?

Methodological Answer:

For enzymatic assays:

- Negative control: Use unlabeled L-arginine hydrochloride to establish baseline reaction rates.

- Isotope-free control: Omit arginine to confirm enzyme specificity.

- Quenching control: Heat-inactivate the enzyme (e.g., 80°C for 10 min) to validate reaction termination .

- MS calibration: Spike in a known concentration of ¹³C₆,¹⁵N₄-agmatine (reaction product) to calibrate detection sensitivity .

Advanced Question: How does the choice of isotopic labeling (e.g., ¹³C₆ vs. ¹³C₆,¹⁵N₄) impact data interpretation in protein-protein interaction studies?

Methodological Answer:

- ¹³C₆-only labeling: Provides a +6 Da mass shift per arginine residue, suitable for small-scale studies but risks overlap with natural isotopic peaks in longer peptides.

- ¹³C₆,¹⁵N₄ labeling: Introduces a +10 Da shift, improving distinction in complex mixtures. However, ¹⁵N incorporation may alter enzyme kinetics in certain systems (e.g., nitric oxide synthases) .

- Validation step: Perform kinetic assays with labeled vs. unlabeled arginine to rule out isotopic effects on enzyme activity .

Q. Table 2: Isotopic Mass Shifts for Arginine Variants

| Label Type | Mass Shift per Arginine Residue | Recommended Application |

|---|---|---|

| ¹³C₆ | +6 Da | Short peptides (<15 aa) |

| ¹³C₆,¹⁵N₄ | +10 Da | Complex mixtures, PTM studies |

Basic Question: What are the critical steps for preparing L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride stock solutions to ensure stability?

Methodological Answer:

- Solubility: Dissolve in PBS or ultra-pure water (400 mM stock) and filter through 0.22 µm .

- Storage: Aliquot into sterile vials and store at -80°C; avoid freeze-thaw cycles >3×.

- Quality check: Verify pH (6.0–7.0) and absence of precipitate before use. Confirm isotopic purity (>98%) via elemental analysis or NMR .

Advanced Question: How can researchers address contradictory data in arginine metabolic flux studies using ¹³C₆,¹⁵N₄ labeling?

Methodological Answer:

Contradictions may arise from:

- Compartmentalization: Arginine metabolism differs in mitochondria vs. cytosol. Use subcellular fractionation paired with SILAC to isolate pathway-specific fluxes .

- Cross-talk with lysine pathways: Heavy lysine (¹³C₆,¹⁵N₂) may interfere with arginine MS signals. Employ orthogonal labels (e.g., ¹⁵N₄-arginine + ²H₄-lysine) .

- Data normalization: Use internal standards like ¹³C₅-glutamate to correct for extraction efficiency variations .

Basic Question: What are the key considerations for using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride in microbial vs. mammalian systems?

Methodological Answer:

- Mammalian cells: Require arginine-free media + dialyzed FBS to force isotope uptake. Typical incorporation efficiency: >95% after 5 passages .

- Microbial systems (e.g., E. coli): Use M9 minimal media with labeled arginine. Note that some bacteria synthesize arginine de novo; use auxotrophic strains for reliable labeling .

Advanced Question: How to optimize ssNMR experiments using L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride for protein stabilization studies?

Methodological Answer:

- Sample preparation: Formulate protein-stabilizer mixtures at 2/8 (w/w) arginine/pullulan ratio to enhance amorphous matrix stability .

- Isotope enrichment: Ensure >98% ¹³C and ¹⁵N incorporation to minimize background noise in 2D ¹³C-¹⁵N correlation spectra .

- Data acquisition: Use 700 MHz NMR spectrometers with cryoprobes for sensitivity. Apply TROSY (Transverse Relaxation-Optimized Spectroscopy) to resolve arginine side-chain signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.